![molecular formula C16H15BrN2S B2519574 N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide CAS No. 894230-32-1](/img/structure/B2519574.png)
N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
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Overview
Description
Synthesis Analysis
The synthesis of N-substituted dihydroisoquinoline derivatives has been explored in recent studies. One such method involves a three-step cross-coupling/cyclization/N-deprotection/N-alkylation sequence starting from 2-bromobenzoate precursors . This process begins with the cross-coupling of ethyl 2-bromobenzoates with potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate, followed by a base-mediated ring closure. Subsequent N-deprotection and N-alkylation yield the desired N-substituted 3,4-dihydroisoquinolin-1(2H)-ones . Although the specific compound "N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide" is not directly mentioned, the general method described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of a related compound, N-(4-bromobenzyl)isoquinolinium 4-dithiocarboxylate, has been determined to be triclinic with space group P1 . The dithiocarboxylate group is planar and inclined at an angle of 71.6° to the isoquinolinium ring system. The carbon-sulphur bond lengths are 1.693 Å and 1.649 Å, indicating a strong bond formation. The dihedral angle between the isoquinolinium and bromobenzyl ring planes is 108.5°, which could suggest steric interactions that may influence the compound's reactivity .
Chemical Reactions Analysis
The chemical reactivity of N-substituted dihydroisoquinoline derivatives can be inferred from the synthesis methods and molecular structures. The presence of a bromophenyl group, as seen in the related structures, suggests potential for further cross-coupling reactions due to the bromine's susceptibility to nucleophilic attack . The planarity of the dithiocarboxylate group and its inclination relative to the isoquinolinium ring could affect the electronic distribution and thus the reactivity of the molecule .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide" are not directly provided, the properties of structurally similar compounds can offer some insights. The crystal structure analysis of N-(4-bromobenzyl)isoquinolinium 4-dithiocarboxylate provides information on bond lengths and angles, which are crucial for understanding the stability and reactivity of the molecule . Additionally, the synthesis of N-substituted dihydroisoquinoline derivatives often yields compounds with significant biological activity, as evidenced by the evaluation of anticancer and antioxidant activities in related compounds . These activities are typically a result of the compound's ability to interact with biological targets, which is inherently linked to its physical and chemical properties.
Scientific Research Applications
Antimicrobial and Antifungal Activities
N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide and its derivatives have shown significant potential in antimicrobial and antifungal applications. For instance, adamantane-isothiourea hybrid derivatives demonstrated potent broad-spectrum antibacterial activity against standard strains of pathogenic bacteria and the yeast-like pathogenic fungus Candida albicans (Al-Wahaibi et al., 2017). Similarly, other derivatives synthesized from bromophenyl carbothioamide showed promising antimicrobial activity against a variety of bacterial species and fungal strains, indicating their potential in the development of new antimicrobial agents (Babu et al., 2015).
Urease Inhibition
N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues have been synthesized and assessed for their urease inhibitory potential. Several of these compounds were found to be more potent than the standard thiourea, indicating their potential application in medical treatments where urease inhibition is required (Ali et al., 2021).
Hypoglycemic Activities
In the realm of diabetes research, certain adamantane-isothiourea hybrid derivatives of N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide have exhibited potent hypoglycemic activity in streptozotocin (STZ)-induced diabetic rats. These compounds have shown a dose-independent reduction in serum glucose levels, paving the way for new treatments in diabetes management (Al-Wahaibi et al., 2017).
Corrosion Inhibition
In the field of materials science, derivatives of N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide, specifically N-((8-hydroxyquinolin-5-yl)methyl)-4-methylpiperazine-1-carbothioamide (HQMC) and N-((8-hydroxyquinolin-5-yl)methyl)-4-phenylpiperazine-1-carbothioamide (HQPC), have been synthesized and identified as effective corrosion inhibitors for steel in hydrochloric acid solution. These findings highlight their potential application in industrial corrosion protection strategies (About et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities . They have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
Molecular docking studies have been carried out to study the binding mode of similar active compounds with receptors . These studies revealed that these compounds displayed good docking scores within the binding pocket of selected proteins, suggesting potential as lead compounds for rational drug designing .
Biochemical Pathways
Similar compounds have shown to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities . Anticancer screening results indicated that these compounds were found to be active against certain cancer cell lines .
properties
IUPAC Name |
N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2S/c17-14-5-7-15(8-6-14)18-16(20)19-10-9-12-3-1-2-4-13(12)11-19/h1-8H,9-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYQLHMHOCSIEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
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